N-(3,5-difluorophenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
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Overview
Description
N-(3,5-difluorophenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a complex organic compound characterized by its unique chemical structure. This compound features a difluorophenyl group, a thioacetamide moiety, and a pyridine ring substituted with an ethyl-1,2,4-oxadiazole group. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-difluorophenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the difluorophenyl group and the pyridine ring. The key steps include:
Formation of the difluorophenyl group: This can be achieved through the halogenation of phenol derivatives.
Synthesis of the pyridine ring: The pyridine ring can be synthesized through the Chichibabin pyridine synthesis or other methods.
Introduction of the thioacetamide group: This involves the reaction of the pyridine ring with thioacetamide under specific conditions.
Attachment of the ethyl-1,2,4-oxadiazole group:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(3,5-difluorophenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(3,5-difluorophenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is studied for its potential biological activities. It may be used as a probe to study biological pathways and interactions.
Medicine: In the medical field, this compound is investigated for its therapeutic potential. It may be used as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N-(3,5-difluorophenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3,5-difluorophenyl)acetamide: A related compound with a similar difluorophenyl group but lacking the pyridine and oxadiazole moieties.
2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide: A compound with the oxadiazole and thioacetamide groups but without the difluorophenyl group.
N-(3,5-difluorophenyl)-2-(pyridin-2-yl)thioacetamide: A compound with the difluorophenyl and thioacetamide groups but lacking the oxadiazole moiety.
Uniqueness: N-(3,5-difluorophenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is unique due to its combination of difluorophenyl, thioacetamide, and ethyl-1,2,4-oxadiazole groups. This combination provides distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
N-(3,5-difluorophenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O2S/c1-2-14-22-17(25-23-14)10-3-4-20-16(5-10)26-9-15(24)21-13-7-11(18)6-12(19)8-13/h3-8H,2,9H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFPQIWITDALSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=CC(=CC(=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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